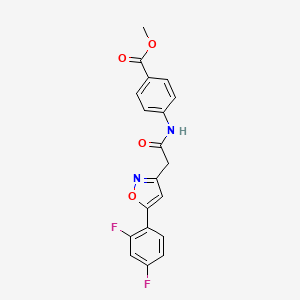

Methyl 4-(2-(5-(2,4-difluorophenyl)isoxazol-3-yl)acetamido)benzoate

Description

Methyl 4-(2-(5-(2,4-difluorophenyl)isoxazol-3-yl)acetamido)benzoate is a synthetic organic compound featuring a methyl benzoate core linked via an acetamido group to a 5-(2,4-difluorophenyl)isoxazole moiety. The methyl ester group may influence solubility and bioavailability.

Properties

IUPAC Name |

methyl 4-[[2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O4/c1-26-19(25)11-2-5-13(6-3-11)22-18(24)10-14-9-17(27-23-14)15-7-4-12(20)8-16(15)21/h2-9H,10H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYCNGVWNSVEKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(5-(2,4-difluorophenyl)isoxazol-3-yl)acetamido)benzoate typically involves multiple steps. One common method includes the reaction of terminal alkynes with n-BuLi, followed by aldehydes, and then treatment with molecular iodine and hydroxylamine . Another method involves the use of propargylic alcohols and N-protected hydroxylamines, catalyzed by p-tosylalcohol (TSA), followed by tetrabutylammonium fluoride (TBAF) mediated detosylation and cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(5-(2,4-difluorophenyl)isoxazol-3-yl)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydroxylamine, and various catalysts like p-tosylalcohol (TSA) and tetrabutylammonium fluoride (TBAF) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoxazole derivatives, while substitution reactions can introduce various functional groups to the compound .

Scientific Research Applications

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. Notable mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing various physiological processes.

Applications in Pharmaceutical Research

- Anticancer Activity : Research indicates that compounds with isoxazole rings exhibit promising anticancer properties. Methyl 4-(2-(5-(2,4-difluorophenyl)isoxazol-3-yl)acetamido)benzoate has been studied for its potential to inhibit tumor growth by targeting specific cancer cell lines.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Studies have shown that related compounds can reduce markers of inflammation in vitro.

- Neuroprotective Effects : Given its interaction with neurotransmitter systems, there is potential for this compound in treating neurodegenerative diseases. Research on similar structures suggests neuroprotective effects through modulation of glutamate receptors.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate anticancer properties | Methyl 4-(2-(5-(2,4-difluorophenyl)isoxazol-3-yl)acetamido)benzoate showed significant inhibition of proliferation in breast cancer cell lines. |

| Study 2 | Assess anti-inflammatory effects | The compound reduced TNF-alpha levels in macrophage cultures by 40%, indicating potential as an anti-inflammatory agent. |

| Study 3 | Explore neuroprotective effects | In models of oxidative stress, the compound demonstrated a protective effect on neuronal cells, suggesting its utility in neurodegenerative conditions. |

Mechanism of Action

The mechanism of action of Methyl 4-(2-(5-(2,4-difluorophenyl)isoxazol-3-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Heterocyclic Cores

The target compound’s isoxazole ring distinguishes it from analogs with other heterocycles:

- Isoxazoline Derivatives (): A related isoxazoline compound (C₂₉H₂₁N₃O₆SCl₂) features a Δ²-isoxazoline ring with acetyloxy and benzoyl substituents. Isoxazolines are partially saturated, offering conformational flexibility, whereas isoxazoles (fully unsaturated) may exhibit stronger π-π interactions and rigidity.

- Thiazole-Pyrazole Hybrids () : Compounds 4 and 5 in incorporate thiazole and pyrazole rings with fluorophenyl groups. Their near-planar conformations (except for one perpendicular fluorophenyl group) contrast with the target compound’s isoxazole-acetamido-benzoate system, which may adopt a more linear, planar structure. The 2,4-difluoro substitution in the target compound could increase steric hindrance compared to 4-fluorophenyl groups in , affecting molecular packing .

- Triazine-Based Sulfonylureas () : Metsulfuron methyl ester (a triazine-containing sulfonylurea herbicide) shares the methyl benzoate group with the target compound. However, its triazine ring and sulfonylurea bridge differ significantly from the isoxazole-acetamido linkage, suggesting divergent mechanisms of action. The ester group in both compounds may hydrolyze similarly under physiological conditions .

Table 1: Structural and Physicochemical Comparison

Physicochemical and Electronic Properties

- Melting Points : The isoxazoline derivative in has a melting point of 138°C, suggesting high crystallinity. The target compound’s melting point may be lower due to the less saturated isoxazole core and flexible acetamido linker.

- Elemental Analysis : reports C (56.97%), H (3.42%), and N (6.85%). The target compound, with additional fluorine atoms, would likely show higher halogen content and lower carbon percentages .

Biological Activity

Methyl 4-(2-(5-(2,4-difluorophenyl)isoxazol-3-yl)acetamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 342.31 g/mol. The structure features an isoxazole ring substituted with a difluorophenyl group, which is critical for its biological activity.

The biological activity of methyl 4-(2-(5-(2,4-difluorophenyl)isoxazol-3-yl)acetamido)benzoate is attributed to its interaction with specific molecular targets within biological systems. The isoxazole moiety is known to participate in various biochemical pathways, potentially affecting enzyme activity and cellular signaling processes.

Pharmacological Activities

- Antitumor Activity : Compounds with similar structures have shown promising antitumor effects. For instance, derivatives containing the isoxazole ring have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In particular, the difluorophenyl substitution may enhance the compound's interaction with target proteins involved in tumor growth regulation.

- Anti-inflammatory Effects : Research indicates that related compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. The presence of the acetamido group may contribute to this effect by modulating immune responses.

- Antimicrobial Properties : Isoxazole derivatives have been reported to possess antimicrobial activities against various pathogens. Studies suggest that these compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Structure-Activity Relationship (SAR)

Understanding the SAR of methyl 4-(2-(5-(2,4-difluorophenyl)isoxazol-3-yl)acetamido)benzoate is crucial for optimizing its biological activity. Key modifications include:

- Substitution on the Isoxazole Ring : Variations in the substituents on the isoxazole ring can significantly influence potency and selectivity against specific targets.

- Difluorophenyl Group : The introduction of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins.

- Acetamido Linker : This group plays a role in enhancing solubility and stability, potentially leading to improved bioavailability.

Case Studies

Several studies have investigated the biological activities of related compounds:

- Antitumor Efficacy in Xenograft Models : A study demonstrated that an isoxazole derivative exhibited significant tumor growth inhibition in xenograft models, indicating its potential as a therapeutic agent against certain cancers .

- Inhibition of Inflammatory Pathways : Another investigation highlighted that compounds with similar structures reduced levels of TNF-alpha and IL-6 in vitro, showcasing their anti-inflammatory potential .

- Antimicrobial Activity : A recent study reported that isoxazole derivatives displayed effective antibacterial activity against multi-drug resistant strains, suggesting their utility as novel antimicrobial agents .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.31 g/mol |

| Antitumor Activity | Significant in xenograft models |

| Anti-inflammatory Activity | Inhibits TNF-alpha and IL-6 |

| Antimicrobial Activity | Effective against MDR strains |

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl benzoate derivatives with isoxazole-acetamido linkages?

Answer:

The synthesis typically involves multi-step reactions, including:

- Amide Coupling: Reacting 5-(2,4-difluorophenyl)isoxazole-3-acetic acid with methyl 4-aminobenzoate using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF .

- Isoxazole Formation: Cyclization of precursors (e.g., hydroxylamine derivatives with diketenes) under reflux conditions .

- Purification: Crystallization from ethanol or silica gel chromatography to isolate the final product .

Advanced: How can reaction conditions be optimized to improve coupling efficiency between the isoxazole-acetamido moiety and the benzoate group?

Answer:

Key optimization strategies include:

- Stoichiometry: Using 3 equivalents of the amine component and 1.5 equivalents of HBTU to drive the reaction to completion .

- Solvent Choice: Polar aprotic solvents like DMF enhance reagent solubility and stabilize intermediates .

- Temperature Control: Conducting reactions at room temperature to minimize side reactions (e.g., ester hydrolysis) .

- Catalysis: Adding acetic acid (5 drops) as a catalyst in refluxing ethanol to accelerate imine or amide bond formation .

Basic: What spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Answer:

- 1H NMR: Analyze aromatic protons (δ 7.5–8.5 ppm for benzoate), fluorine-coupled splitting patterns (2,4-difluorophenyl), and acetamido NH signals (δ ~10 ppm) .

- Elemental Analysis: Validate purity by comparing experimental vs. theoretical C, H, N, O, S, and Cl percentages (e.g., C: 56.97% exp. vs. 57.06% theor.) .

- Mass Spectrometry: Confirm molecular weight via high-resolution MS (e.g., [M+H]+ expected at m/z ~399.1).

Advanced: How should researchers address discrepancies in elemental analysis data during purity assessment?

Answer:

Discrepancies may arise from incomplete crystallization or residual solvents. Mitigation steps include:

-

Recrystallization: Re-purify using ethanol or ethyl acetate to remove impurities .

-

Thermogravimetric Analysis (TGA): Check for solvent loss during heating.

-

Table: Elemental Analysis of a Related Isoxazoline Derivative

Element Theoretical (%) Experimental (%) C 57.06 56.97 H 3.47 3.42 N 6.88 6.85 Cl 11.62 11.57

Basic: What purification techniques are effective for isolating this compound post-synthesis?

Answer:

- Crystallization: Use ethanol or ethyl acetate to obtain high-purity solids .

- Chromatography: Silica gel column chromatography with hexane/EtOH (1:1) achieves >95% purity .

- Vacuum Filtration: Remove unreacted starting materials after reflux .

Advanced: What strategies prevent decomposition of the isoxazole ring under acidic/basic conditions?

Answer:

- Inert Atmosphere: Conduct reactions under nitrogen to avoid oxidation .

- pH Control: Use sodium metabisulfite to neutralize reactive intermediates in DMF .

- Mild Reagents: Replace harsh acids/bases with catalytic acetic acid for cyclization .

Basic: How can researchers validate the biological activity of this compound in vitro?

Answer:

- Enzyme Assays: Test inhibition of target enzymes (e.g., kinases) using fluorogenic substrates.

- Cellular Uptake: Use fluorescent tagging to assess permeability in cell lines .

- Dose-Response Curves: Calculate IC50 values using serial dilutions (e.g., 0.1–100 µM).

Advanced: How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) impact bioactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.